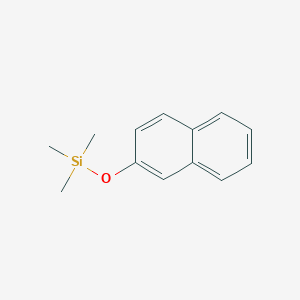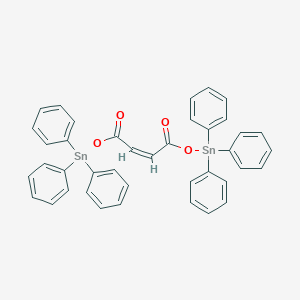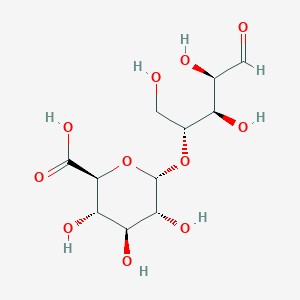
4-O-(Glucopyranosyluronic acid)xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(Glucopyranosyluronic acid)xylose, commonly known as GX, is a complex polysaccharide that is found in the cell walls of various plants. This molecule has garnered interest in the scientific community due to its unique structure and potential applications in various fields. In
Mechanism of Action
The mechanism of action of GX is not fully understood. However, it is believed that the molecule interacts with the cell membrane, leading to changes in the membrane structure and function. This interaction may also lead to the activation of various cellular signaling pathways, resulting in the modulation of cellular processes.
Biochemical and Physiological Effects
GX has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that GX possesses antioxidant and anti-inflammatory properties. Additionally, GX has been shown to modulate the immune response and possess antimicrobial activity. In vivo studies have demonstrated that GX can improve glucose metabolism and possess anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using GX in lab experiments is its biocompatibility. This property makes it suitable for use in various biomedical applications. Additionally, GX possesses unique properties that make it an ideal candidate for the development of biomaterials. However, the use of GX in lab experiments is limited by its complex structure, which makes it difficult to synthesize and purify. Additionally, the high cost of production may limit its widespread use.
Future Directions
The potential applications of GX are vast, and there is still much to be explored in terms of its properties and applications. Some of the future directions for research on GX include the development of novel biomaterials, the exploration of its potential in drug delivery systems, and the investigation of its anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Conclusion
In conclusion, GX is a complex polysaccharide with unique properties that make it an ideal candidate for various applications. Its biocompatibility and ability to form gels and films make it suitable for use in various biomedical applications. Additionally, its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Synthesis Methods
The synthesis of GX involves the extraction of the polysaccharide from plant cell walls. The process involves the use of various chemical and enzymatic methods, including acid hydrolysis, alkaline extraction, and enzymatic degradation. The resulting product is a mixture of various polysaccharides, including GX, which can be further purified using chromatography techniques.
Scientific Research Applications
GX has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of GX is in the development of biomaterials. GX has been shown to possess unique properties that make it an ideal candidate for the development of biocompatible materials. Its ability to form gels and films makes it suitable for use in wound healing and drug delivery systems.
properties
CAS RN |
17913-27-8 |
|---|---|
Molecular Formula |
C11H18O11 |
Molecular Weight |
326.25 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |
InChI Key |
QMOUIIQCABQVBO-JFMKVQEESA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
synonyms |
4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



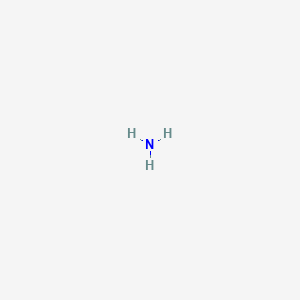
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
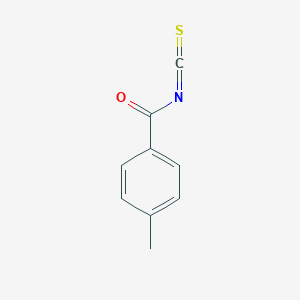
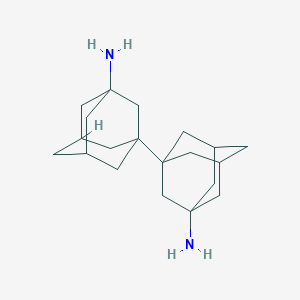

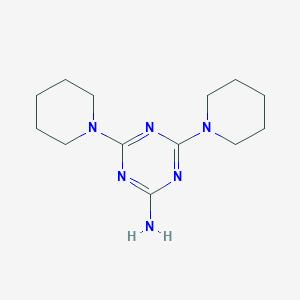


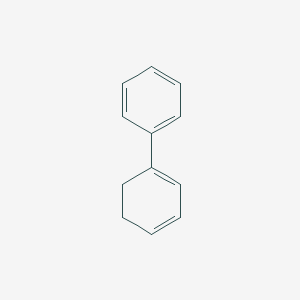
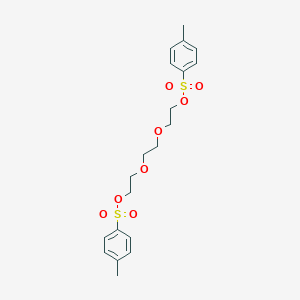
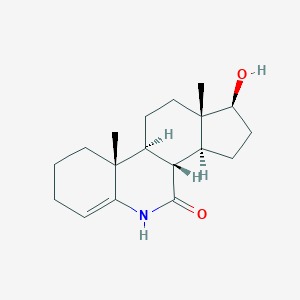
![Methyl iodide, [14C]](/img/structure/B100923.png)
